2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine
CAS No.:
Cat. No.: VC0548017
Molecular Formula: C24H34N8O2S
Molecular Weight: 498.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H34N8O2S |
|---|---|
| Molecular Weight | 498.6 g/mol |
| IUPAC Name | 2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine |
| Standard InChI | InChI=1S/C24H34N8O2S/c1-2-31-16-26-21-22(29-24(30-23(21)31)28-19-8-6-17(25)7-9-19)27-18-10-12-20(13-11-18)35(33,34)32-14-4-3-5-15-32/h10-13,16-17,19H,2-9,14-15,25H2,1H3,(H2,27,28,29,30) |
| Standard InChI Key | IUUNTNJCKSXDOW-UHFFFAOYSA-N |
| SMILES | CCN1C=NC2=C(N=C(N=C21)NC3CCC(CC3)N)NC4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 |
| Canonical SMILES | CCN1C=NC2=C(N=C(N=C21)NC3CCC(CC3)N)NC4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine is a purine-based compound with multiple substituents that contribute to its specific biological activity. The chemical identity and physical properties of this compound are summarized in Table 1.
| Property | Characteristic |
|---|---|
| Molecular Formula | C₂₄H₃₄N₈O₂S |
| Molecular Weight | 498.6 g/mol |
| Physical Appearance | Solid powder |
| Solubility | Soluble in DMSO, insoluble in water |
| Recommended Storage | 0-4°C (short-term), -20°C (long-term) |
| Shelf Life | >5 years when stored properly |
| PubChem Compound ID | 9892122 |
The compound features a purine core structure with three key substituents: an aminocyclohexyl group at the N2 position, an ethyl group at the N9 position, and a piperidin-1-ylsulfonylphenyl group at the N6 position. This trisubstituted purine structure is consistent with other compounds that have demonstrated significant FLT3 inhibitory activity, suggesting a structure-activity relationship that contributes to its biological effects .
Structural Characteristics
The purine scaffold serves as a versatile framework for developing kinase inhibitors, with the specific substitution pattern determining selectivity and potency. The 2,6,9-trisubstituted pattern observed in this compound is particularly significant as it enables optimal interactions with the ATP-binding pocket of target kinases . The aminocyclohexyl group at position 2 likely enhances solubility and provides hydrogen bonding capabilities, while the ethyl group at position 9 may contribute to optimal lipophilicity and membrane permeability. The piperidin-1-ylsulfonylphenyl group at position 6 appears to be critical for target selectivity and binding affinity.
Biological Activity and Mechanism of Action
Selectivity Profile
Purine-based FLT3 inhibitors typically exhibit varying degrees of selectivity over other kinases. The specificity of 2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine can be inferred from related compounds, which have shown selectivity for FLT3 over other tyrosine kinases . This selectivity is crucial for minimizing off-target effects and improving the therapeutic window of potential treatments.
Relevance to Acute Myeloid Leukemia
FLT3 Mutations in AML
Preclinical Research and Development
Structure-Activity Relationship Studies
The development of 2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine likely emerged from comprehensive structure-activity relationship (SAR) studies of purine derivatives. These studies have identified key structural features that enhance FLT3 inhibitory activity:
-
The purine core provides an optimal scaffold for kinase inhibition
-
Specific substitutions at positions 2, 6, and 9 enable favorable interactions with the FLT3 kinase domain
-
The nature and position of these substituents determine potency, selectivity, and pharmacokinetic properties
Comparison with Other FLT3 Inhibitors
Table 2 provides a comparative overview of 2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine and other classes of FLT3 inhibitors based on inferred properties from structurally similar compounds.
| Characteristic | Purine-Based Inhibitors (AAE871) | First-Generation FLT3 Inhibitors | Second-Generation FLT3 Inhibitors |
|---|---|---|---|
| Selectivity | Moderate to high | Low to moderate | High |
| Potency | Nanomolar range | Micromolar to nanomolar | Low nanomolar to picomolar |
| Resistance Mutations | Variable sensitivity | Often ineffective | Improved coverage |
| Structural Class | Trisubstituted purines | Diverse (indolinones, etc.) | Type II inhibitors (quizartinib) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume